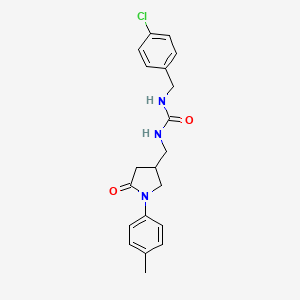

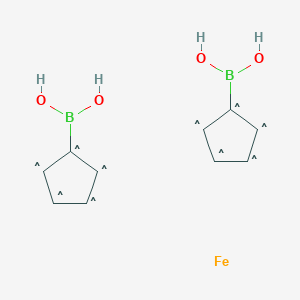

![molecular formula C18H23NO4S B2377545 2-(4-ethoxyphenyl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]acetamide CAS No. 2097868-35-2](/img/structure/B2377545.png)

2-(4-ethoxyphenyl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-ethoxyphenyl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]acetamide, also known as A-769662, is a small molecule compound that has gained attention in recent years for its potential therapeutic applications. This compound belongs to the family of thienopyridines and has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.

Scientific Research Applications

Chemoselective Acetylation and Synthesis Processes

Chemoselective acetylation processes, such as the one described by Magadum and Yadav (2018), showcase the type of chemical reactions that compounds like "2-(4-ethoxyphenyl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]acetamide" might undergo or be involved in. In their study, they explored the acetylation of 2-aminophenol to produce intermediates for antimalarial drugs, highlighting the importance of such compounds in synthesizing biologically active molecules (Magadum & Yadav, 2018).

Metabolism Studies

The metabolism of chloroacetamide herbicides and their transformation products in liver microsomes, as investigated by Coleman et al. (2000), provides an example of how complex acetamide derivatives are metabolized in biological systems. Such studies are crucial for understanding the environmental and health impacts of these compounds, and by extension, related acetamide derivatives could be studied for their biotransformation and potential toxicological profiles (Coleman et al., 2000).

Inhibition and Docking Studies

Research on the inhibition of specific enzymes by acetamide derivatives, such as the study by Saxena et al. (2009) on protein tyrosine phosphatase 1B inhibitors, underscores the potential pharmaceutical applications of these compounds. Their work involved synthesizing and evaluating derivatives for their inhibitory activity, coupled with docking studies to predict interactions with the target enzyme, highlighting the relevance of acetamide derivatives in designing new drugs (Saxena et al., 2009).

Antimicrobial and Antioxidant Activities

The synthesis and evaluation of thiazole-substituted coumarins for antimicrobial and antioxidant activities, as explored by Parameshwarappa et al. (2009), illustrate the broad spectrum of biological activities that can be associated with compounds bearing acetamide groups. Such studies provide insights into the potential use of these compounds in developing new antimicrobial and antioxidant agents (Parameshwarappa et al., 2009).

properties

IUPAC Name |

2-(4-ethoxyphenyl)-N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO4S/c1-2-22-16-5-3-14(4-6-16)11-18(21)19-12-17(23-9-8-20)15-7-10-24-13-15/h3-7,10,13,17,20H,2,8-9,11-12H2,1H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXJVWMBUNNFTTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)NCC(C2=CSC=C2)OCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-ethoxyphenyl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((7-(3-Chloro-2-methylphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetonitrile](/img/structure/B2377464.png)

![5-(4-ethoxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2377465.png)

![N-(benzo[d]thiazol-2-yl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide](/img/structure/B2377466.png)

![[1,1'-biphenyl]-4-yl((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2377470.png)

![1-{4-[(5,6-dihydro-4H-1,3-thiazin-2-yl)amino]phenyl}ethan-1-one](/img/structure/B2377475.png)

![2,5-dichloro-N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]pyridine-4-carboxamide](/img/structure/B2377478.png)

![(6-Methoxypyridin-3-yl)-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2377481.png)

![5-((2-chloro-6-fluorobenzyl)thio)-3-(4-ethoxyphenyl)-6-methyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2377483.png)

![Ethyl 6-acetyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2377484.png)